molecular formula C25H24FN3O2 B11446814 N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxybenzamide

N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxybenzamide

Cat. No.: B11446814
M. Wt: 417.5 g/mol
InChI Key: JDFSTHDYRIONSC-UHFFFAOYSA-N
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Description

N-(3-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a benzodiazole ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized with o-phenylenediamine under acidic conditions to yield the benzodiazole ring. The final step involves the alkylation of the benzodiazole derivative with 3-bromopropylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The benzodiazole ring can bind to various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The methoxybenzamide moiety contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with the target compound but contains a thiazole ring instead of a benzodiazole ring.

    Indole derivatives: These compounds also contain aromatic rings and exhibit diverse biological activities.

Uniqueness

N-(3-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)-2-methoxybenzamide is unique due to its combination of a benzodiazole ring with a fluorophenyl group and a methoxybenzamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H24FN3O2

Molecular Weight

417.5 g/mol

IUPAC Name

N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]-2-methoxybenzamide

InChI

InChI=1S/C25H24FN3O2/c1-31-23-14-7-3-10-19(23)25(30)27-16-8-15-24-28-21-12-5-6-13-22(21)29(24)17-18-9-2-4-11-20(18)26/h2-7,9-14H,8,15-17H2,1H3,(H,27,30)

InChI Key

JDFSTHDYRIONSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F

Origin of Product

United States

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